2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-

peptide conformation reverse turn gamma-turn

(2S)-1,3-Dimethyl-2-azetidinecarboxylic acid (CAS 1860067-54-4) is a chiral, non-proteinogenic amino acid featuring a strained four-membered azetidine ring with N-methyl and C3-methyl substituents and a carboxylic acid group at the 2-position, bearing defined (2S) stereochemistry. The compound belongs to the broader class of 2-alkyl-2-carboxyazetidines (Aze derivatives), which serve as conformationally constrained proline surrogates in peptide engineering and medicinal chemistry.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 1860067-54-4
Cat. No. B2367117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-
CAS1860067-54-4
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC1CN(C1C(=O)O)C
InChIInChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1
InChIKeyBCJSJTVMZBUSRL-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-1,3-Dimethyl-2-azetidinecarboxylic acid (CAS 1860067-54-4): Chiral Azetidine Building Block for Constrained Peptide Design


(2S)-1,3-Dimethyl-2-azetidinecarboxylic acid (CAS 1860067-54-4) is a chiral, non-proteinogenic amino acid featuring a strained four-membered azetidine ring with N-methyl and C3-methyl substituents and a carboxylic acid group at the 2-position, bearing defined (2S) stereochemistry [1]. The compound belongs to the broader class of 2-alkyl-2-carboxyazetidines (Aze derivatives), which serve as conformationally constrained proline surrogates in peptide engineering and medicinal chemistry [2]. Its computed physicochemical profile (XLogP3-AA = -1.8, topological polar surface area = 40.5 Ų, one hydrogen bond donor) differentiates it from both the unsubstituted parent (S)-azetidine-2-carboxylic acid (Aze) and the natural five-membered ring comparator L-proline (XLogP3 = -2.5, TPSA ≈ 49.3 Ų, two hydrogen bond donors) [1][3]. The compound is supplied as a research-chemical building block at ≥97% purity by multiple vendors .

Why (2S)-1,3-Dimethyl-2-azetidinecarboxylic acid Cannot Be Replaced by Generic Proline or Unsubstituted Aze Analogs


Substituting (2S)-1,3-dimethyl-2-azetidinecarboxylic acid with a generic proline surrogate or the unsubstituted parent Aze is non-trivial because the combination of N-methylation, C3-methyl substitution, and the (2S) stereochemical configuration collectively determines three critical pharmacological parameters: (i) the type of reverse turn induced in peptide backbones (γ-turn vs. β-turn), governed by the four-membered ring size relative to proline's five-membered pyrrolidine [1]; (ii) hydrogen-bond donor capacity and lipophilicity, which are altered by N-methylation (reducing HBD count from 2 to 1 and increasing XLogP3-AA by approximately 0.7 log units relative to proline) [2][3]; and (iii) stereochemical fidelity at the C2 position, which is undefined in the commercially available stereochemical mixture 1,3-dimethylazetidine-2-carboxylic acid (CAS 2089669-19-0) . Ignoring these factors risks selecting a building block that induces an unintended secondary structure, alters peptide permeability, or introduces stereochemical heterogeneity into a chiral synthesis pathway. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for (2S)-1,3-Dimethyl-2-azetidinecarboxylic acid vs. Closest Analogs


Reverse Turn Induction: γ-Turn Preference of 2-Alkyl-Aze Scaffolds vs. β-Turn Preference of Proline Derivatives

2-Alkyl-2-carboxyazetidines (Aze derivatives), the structural class to which (2S)-1,3-dimethyl-2-azetidinecarboxylic acid belongs, preferentially stabilize γ-turn conformations in model tetrapeptides, whereas the corresponding proline (Pro) and α-methylproline (α-MePro) derivatives preferentially induce β-turn conformations [1]. This differential turn preference is a direct consequence of the four-membered azetidine ring size versus the five-membered pyrrolidine ring. In molecular modeling, ¹H NMR, and FT-IR studies of model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe, the Aze scaffold consistently formed γ-turn-like structures, while Pro-containing analogs formed β-turns [1]. Furthermore, the presence of an alkyl group at the α-position (C2) of the azetidine ring significantly enhances turn-inducing ability compared to unsubstituted Aze [1]. The N-methyl and C3-methyl substituents of the target compound are expected to further modulate this conformational bias through steric and electronic effects, though direct experimental confirmation for the specific (2S)-1,3-dimethyl derivative has not been reported in the peer-reviewed literature.

peptide conformation reverse turn gamma-turn beta-turn proline surrogate

Physicochemical Property Differentiation: Increased Lipophilicity and Reduced H-Bond Donor Count vs. L-Proline

Computed physicochemical properties from PubChem reveal that (2S)-1,3-dimethyl-2-azetidinecarboxylic acid (XLogP3-AA = -1.8, topological polar surface area = 40.5 Ų, hydrogen bond donor count = 1) [1] is substantially more lipophilic and less polar than L-proline (XLogP3 = -2.5, TPSA = 49.3 Ų, HBD = 2) [2]. The 0.7 log unit increase in computed lipophilicity and the reduction of TPSA by approximately 8.8 Ų are attributable to N-methylation (eliminating one H-bond donor) and the additional C3-methyl group. These differences are relevant for passive membrane permeability: the reduced TPSA and increased XLogP3 of the target compound place it closer to the favorable CNS drug-like property space (TPSA < 60–70 Ų, XLogP3 between 1 and 3 for oral drugs) compared to the more polar proline. Note that these are computed (not experimentally measured) values and that the C3 stereocenter in the InChI key (BCJSJTVMZBUSRL-AKGZTFGVSA-N) carries an undefined stereochemical descriptor, indicating that the compound as registered may be a mixture of C3 epimers despite the defined (2S) configuration.

lipophilicity XLogP3 TPSA hydrogen bond donor drug-likeness permeability

Opioid Receptor Affinity: Aze-Containing Endomorphin Analogs Show Enhanced μ-Receptor Binding vs. Native Proline-Containing Peptides

In a direct head-to-head comparison within the same study, [Aze²]EM-1 (endomorphin-1 with Pro² replaced by (S)-azetidine-2-carboxylic acid) exhibited a Kiμ of 2.3 ± 0.23 nM at the μ-opioid receptor, representing a 4.7-fold improvement in binding affinity compared to the native endomorphin-1 (EM-1; Kiμ = 10.70 ± 1.5 nM) [1]. Similarly, [Aze²]EM-2 showed a Kiμ of 5.6 ± 1.2 nM, a 1.7-fold improvement over native EM-2 (Kiμ = 9.56 ± 0.98 nM) [1]. The Aze-containing analogs also demonstrated the highest μ/δ selectivity among all constrained amino acid replacements tested (including 3,4-dehydroproline, azetidine-3-carboxylic acid, and didehydroalanine) [1]. In functional tissue bioassays, [Aze²]EM-1 and [Aze²]EM-2 exhibited GPI IC₅₀ values of 7.9 ± 0.83 nM and 6.4 ± 1.2 nM respectively, compared to 28 ± 3 nM and 15 ± 2 nM for the native peptides [1]. Note: these data are for the unsubstituted (S)-azetidine-2-carboxylic acid (Aze), not the 1,3-dimethyl derivative. The N-methyl and C3-methyl substituents of the target compound may further modulate receptor affinity, but no published binding data exist for the specific (2S)-1,3-dimethyl derivative.

opioid receptor endomorphin mu-receptor binding affinity proline replacement SAR

Stereochemical Definition: (2S)-Configured Single Enantiomer vs. Undefined Stereochemical Mixtures

The target compound (CAS 1860067-54-4) bears a defined (2S) stereochemical configuration at the carbon bearing the carboxylic acid group, as confirmed by its IUPAC name and SMILES notation (O=C([C@H]1N(C)CC1C)O) . This distinguishes it from the stereochemically ambiguous 1,3-dimethylazetidine-2-carboxylic acid (CAS 2089669-19-0), which is sold without stereochemical specification and may contain mixtures of enantiomers and/or diastereomers . However, the InChI key for the target compound (BCJSJTVMZBUSRL-AKGZTFGVSA-N) reveals that the C3 stereocenter (t4?) carries an undefined stereochemical descriptor, indicating that the registered compound may not be stereochemically pure at the 3-position . In contrast, the diastereomer (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid (CAS 2725774-11-6) has both stereocenters defined . For applications requiring precise three-dimensional control of the C3-methyl orientation (e.g., where the methyl group must occupy a specific spatial position in a binding pocket), the (2S,3R) diastereomer may be preferred, though its higher cost (€521–€694 per 100–250 mg) may influence procurement decisions relative to the (2S)-only defined compound (approx. $3,270 per 250 mg) .

stereochemistry enantiomeric purity chiral building block diastereomer asymmetric synthesis

Collagen Triple Helix Destabilization: Differential Impact of Ring Size on Triple Helix Stability

In a systematic study of ring-size effects on collagen triple helix stability, replacement of proline with azetidine-2-carboxylic acid (Aze, four-membered ring) in collagen model peptides resulted in triple helix destabilization, as measured by thermal denaturation experiments [1]. Computational and NMR spectroscopic analyses attributed this destabilization to an unfavorable trans/cis amide bond ratio induced by the azetidine ring, rather than to mismatched backbone dihedral angles (the mechanism observed for the six-membered piperidine analog) [1]. The study demonstrated that both the four-membered (Aze) and six-membered (Pip) ring-size analogs destabilize the collagen triple helix to a similar extent but through fundamentally different molecular mechanisms [1]. Note: these data are for the unsubstituted Aze scaffold. The N-methyl and C3-methyl modifications on the target compound would further alter the cis/trans amide equilibrium and backbone conformational preferences, representing a structurally distinct tool for modulating collagen stability relative to the parent Aze, although direct experimental data for the 1,3-dimethyl derivative are not available.

collagen triple helix thermal stability proline analog melting temperature

N-Methylation Effect on Conformational Control: Reduced Amide Bond Isomerization Barrier vs. Proline

N-Methylation of the azetidine ring nitrogen in (2S)-1,3-dimethyl-2-azetidinecarboxylic acid chemically eliminates one hydrogen bond donor relative to both L-proline (HBD count reduced from 2 to 1) and the parent (S)-azetidine-2-carboxylic acid [1][2]. In peptide backbones, N-methylation of cyclic amino acids is known to alter the cis/trans amide bond equilibrium and reduce the energy barrier for cis-trans isomerization relative to the corresponding NH analogs [3]. For the azetidine scaffold specifically, the four-membered ring already imposes a flatter ring geometry with a smaller degree of puckering compared to proline's five-membered pyrrolidine (estimated puckering order: Pip > Pro > Aze > ΔPro) [4]. The combination of N-methylation and the intrinsically flatter azetidine ring is expected to produce amide bond conformational dynamics that are distinct from those of N-methylproline or the parent Aze, although no published experimental data for the specific (2S)-1,3-dimethyl derivative were identified that quantify this effect.

N-methylation cis-trans isomerization amide bond peptide backbone conformational restriction

Recommended Application Scenarios for (2S)-1,3-Dimethyl-2-azetidinecarboxylic acid Based on Differential Evidence


Peptide Lead Optimization Requiring γ-Turn Stabilization with Enhanced Lipophilicity

When a peptide SAR program has identified that a β-turn at a key position is suboptimal and a γ-turn conformation is desired for improved target engagement, (2S)-1,3-dimethyl-2-azetidinecarboxylic acid offers a threefold differentiation from generic proline: the four-membered ring scaffold preferentially induces γ-turn conformations (class-level evidence from 2-alkyl-Aze tetrapeptide models [1]), the N-methyl group reduces hydrogen bond donor capacity (HBD = 1 vs. 2 for proline [2]), and the increased computed lipophilicity (XLogP3-AA = -1.8 vs. -2.5 for proline [2]) may improve passive membrane permeability. This combination is especially relevant for CNS-targeted peptide therapeutics or cyclic peptide lead compounds where both conformational constraint and physicochemical optimization are required simultaneously.

Opioid Receptor Ligand Development Using Constrained Proline Surrogates

The established 4.7-fold improvement in μ-opioid receptor binding affinity achieved by replacing Pro² with (S)-Aze in endomorphin-1 (Kiμ reduced from 10.70 nM to 2.3 nM [3]) validates the azetidine-2-carboxylic acid scaffold as a privileged proline bioisostere for GPCR peptide ligand optimization. (2S)-1,3-Dimethyl-2-azetidinecarboxylic acid extends this validated scaffold with additional N-methyl and C3-methyl substitutions that may further tune receptor subtype selectivity, metabolic stability, and CNS penetration. Researchers developing opioid peptide analogs or other GPCR-targeted peptides where the Pro² position is critical for ligand-receptor interaction should consider this compound as a next-generation constrained building block.

Collagen Mimetic Peptide Engineering Requiring Controlled Triple Helix Destabilization

For studies investigating collagen triple helix stability, fibrosis mechanisms, or collagen-protein interactions, (2S)-1,3-dimethyl-2-azetidinecarboxylic acid provides a structurally distinct tool relative to both unsubstituted Aze and other proline ring-size analogs. As demonstrated by Egli et al. [4], the four-membered azetidine ring destabilizes the collagen triple helix through an unfavorable trans/cis amide bond ratio mechanism, distinct from the dihedral angle mismatch caused by six-membered piperidine analogs. The N-methyl and C3-methyl modifications on the target compound add steric and electronic perturbations on top of this ring-size effect, enabling researchers to probe how incremental structural changes modulate triple helix thermodynamics—an approach relevant to understanding collagen-related diseases and designing collagen-targeted biomaterials.

Asymmetric Synthesis Requiring Defined (2S) Chirality with C3-Methyl Steric Control

In asymmetric synthetic routes where the (2S) configuration of the carboxylic acid-bearing carbon must be rigorously controlled, (2S)-1,3-dimethyl-2-azetidinecarboxylic acid (CAS 1860067-54-4) provides the defined (2S) stereochemistry that the generic 1,3-dimethylazetidine-2-carboxylic acid (CAS 2089669-19-0, undefined stereochemistry ) cannot guarantee. The compound serves as a chiral building block for constructing azetidine-containing pharmaceutical intermediates where the four-membered ring introduces conformational rigidity. Researchers should note that the C3 stereochemistry is undefined in the registered InChI key; for applications demanding full stereochemical definition at both C2 and C3, the more expensive (2S,3R) diastereomer (CAS 2725774-11-6) may be warranted .

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